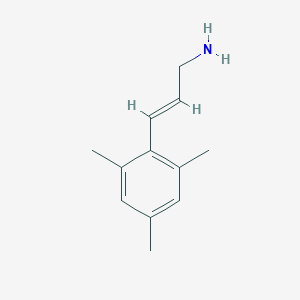
3-Mesitylprop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Mesitylprop-2-en-1-amine, also known as 2-Propen-1-amine, 3-(2,4,6-trimethylphenyl)-, is an organic compound with the chemical formula C12H17N. It is a derivative of prop-2-en-1-amine, where the mesityl group (2,4,6-trimethylphenyl) is attached to the third carbon atom. This compound is typically a colorless to pale yellow liquid with a pungent odor and is known for its volatility .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylprop-2-en-1-amine generally involves organic synthesis reactions such as imination and amination. One common method includes the reaction of mesityl bromide with allylamine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the compound’s volatility and potential toxicity .
化学反应分析
Types of Reactions: 3-Mesitylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into saturated amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include primary, secondary, or tertiary amines.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted amines.
科学研究应用
3-Mesitylprop-2-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 3-Mesitylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity. Pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Prop-2-en-1-amine: Lacks the mesityl group, making it less bulky and less hydrophobic.
3-Phenylprop-2-en-1-amine: Contains a phenyl group instead of a mesityl group, affecting its reactivity and interaction with targets.
3-(2,4-Dimethylphenyl)prop-2-en-1-amine: Similar structure but with fewer methyl groups, altering its steric and electronic properties .
Uniqueness: 3-Mesitylprop-2-en-1-amine’s unique structure, with three methyl groups on the phenyl ring, provides distinct steric hindrance and electronic effects, making it valuable in specific synthetic and research applications .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
(E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |
InChI 键 |
RIFHKEDQEWLLQP-SNAWJCMRSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)/C=C/CN)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C=CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



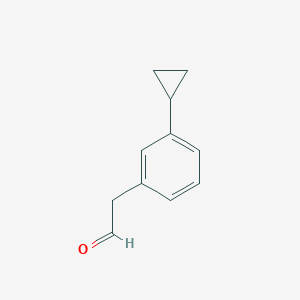


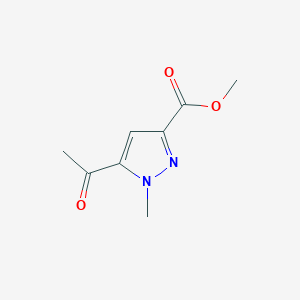
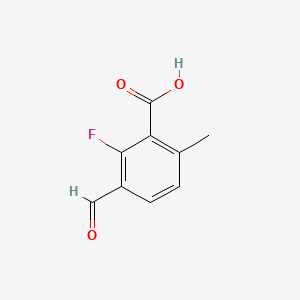
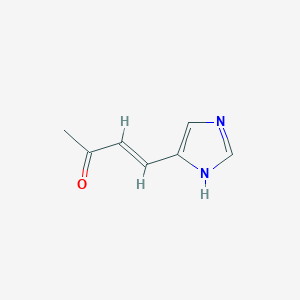
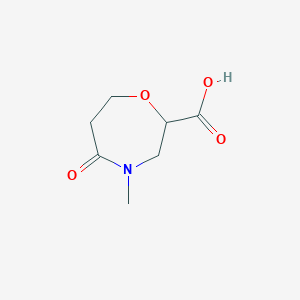

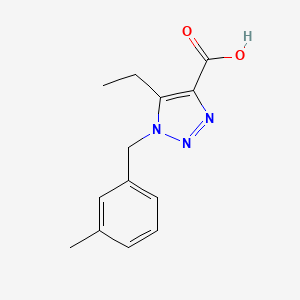

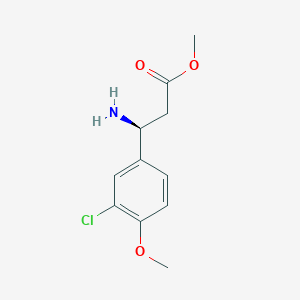
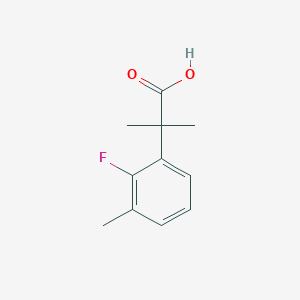
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)
